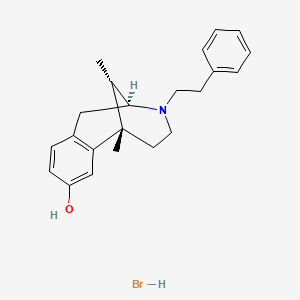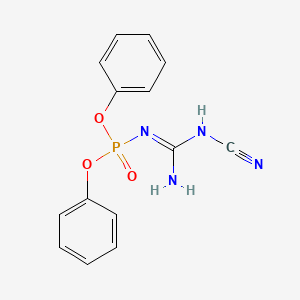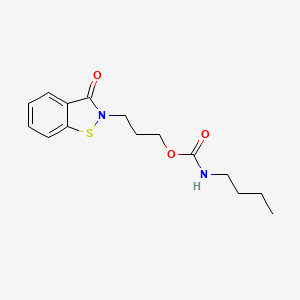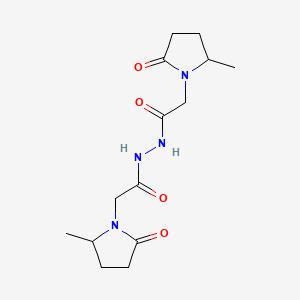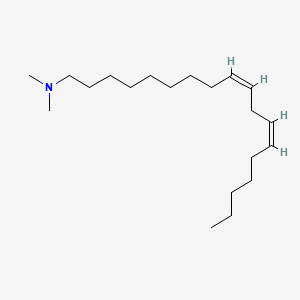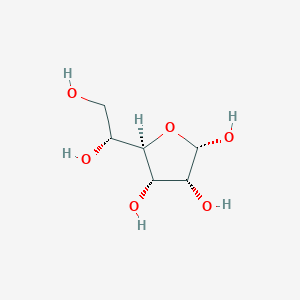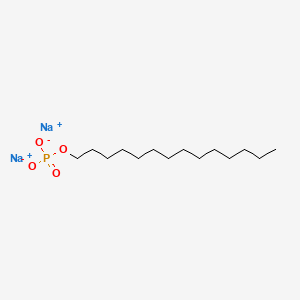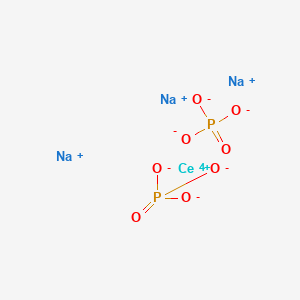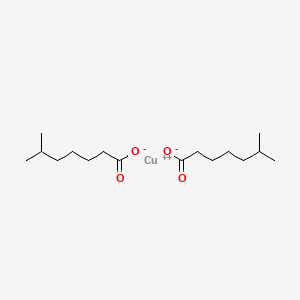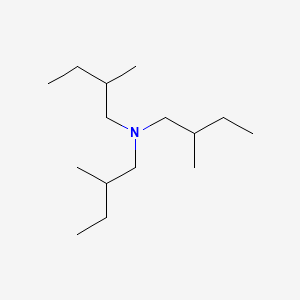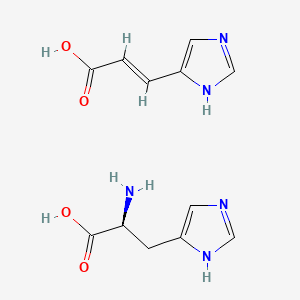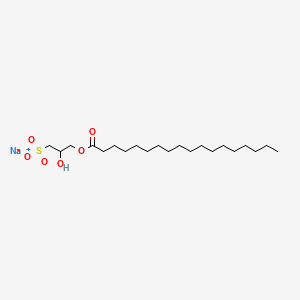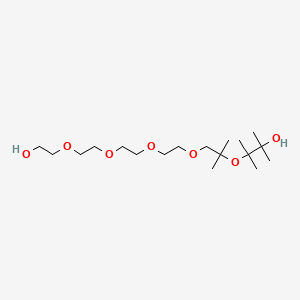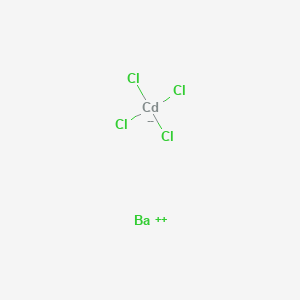
Barium tetrachlorocadmate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium tetrachlorocadmate(2-) is an inorganic compound with the molecular formula BaCdCl₄. It is a coordination compound consisting of barium and cadmium ions coordinated with chloride ions. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium tetrachlorocadmate(2-) can be synthesized through a reaction between barium chloride and cadmium chloride in an aqueous solution. The reaction typically involves mixing equimolar amounts of barium chloride and cadmium chloride in water, followed by slow evaporation of the solvent to obtain the crystalline product.
Industrial Production Methods: Industrial production of barium tetrachlorocadmate(2-) involves similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Barium tetrachlorocadmate(2-) primarily undergoes precipitation reactions. When mixed with solutions containing sulfate ions, it forms insoluble barium sulfate and cadmium sulfate.
Common Reagents and Conditions:
Precipitation Reaction: When barium tetrachlorocadmate(2-) reacts with sodium sulfate, barium sulfate and cadmium sulfate precipitate out of the solution.
Major Products:
Barium Sulfate (BaSO₄): A white, insoluble solid commonly used in medical imaging and industrial applications.
Cadmium Sulfate (CdSO₄): A soluble compound used in electroplating and as a precursor for other cadmium compounds.
Scientific Research Applications
Barium tetrachlorocadmate(2-) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.
Biology: Studied for its potential effects on biological systems, particularly in understanding the toxicity and environmental impact of cadmium.
Medicine: Investigated for its potential use in diagnostic imaging due to the radiopaque properties of barium.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of barium tetrachlorocadmate(2-) involves its interaction with biological and chemical systems. The compound’s effects are primarily due to the presence of cadmium ions, which can interfere with various biochemical pathways. Cadmium ions can bind to proteins and enzymes, disrupting their normal function and leading to toxic effects.
Comparison with Similar Compounds
Barium Tetrachloromercurate(2-): Similar in structure but contains mercury instead of cadmium.
Barium Tetrachlorozincate(2-): Contains zinc instead of cadmium.
Barium Tetrachlorocobaltate(2-): Contains cobalt instead of cadmium.
Uniqueness: Barium tetrachlorocadmate(2-) is unique due to the specific properties imparted by the cadmium ions. Cadmium’s chemical behavior and toxicity differ significantly from other metals, making barium tetrachlorocadmate(2-) distinct in its applications and effects.
Properties
CAS No. |
99587-10-7 |
|---|---|
Molecular Formula |
BaCdCl4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
barium(2+);tetrachlorocadmium(2-) |
InChI |
InChI=1S/Ba.Cd.4ClH/h;;4*1H/q2*+2;;;;/p-4 |
InChI Key |
ISPBPZMSUYBPQH-UHFFFAOYSA-J |
Canonical SMILES |
Cl[Cd-2](Cl)(Cl)Cl.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


